6-Cyclopropyl-3-nitro-pyridin-2-amine
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Overview
Description
6-Cyclopropyl-3-nitro-pyridin-2-amine is a chemical compound with the molecular formula C8H9N3O2. It is characterized by a cyclopropyl group attached to a pyridine ring, which also contains a nitro group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-nitro-pyridin-2-amine typically involves the nitration of a pyridine derivative followed by the introduction of a cyclopropyl group. One common method involves the reaction of 2-amino-3-nitropyridine with cyclopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-nitro-pyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 6-Cyclopropyl-3-amino-pyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Oxidation: 6-Cyclopropyl-3-nitroso-pyridin-2-amine or this compound.
Scientific Research Applications
6-Cyclopropyl-3-nitro-pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-nitro-pyridin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitropyridine: Lacks the cyclopropyl group but has similar reactivity.
6-Cyclopropyl-2-nitropyridine: Similar structure but lacks the amine group.
3-Nitro-2-aminopyridine: Similar functional groups but different substitution pattern on the pyridine ring
Uniqueness
6-Cyclopropyl-3-nitro-pyridin-2-amine is unique due to the presence of both a cyclopropyl group and a nitro group on the pyridine ring, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development .
Properties
IUPAC Name |
6-cyclopropyl-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8-7(11(12)13)4-3-6(10-8)5-1-2-5/h3-5H,1-2H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGFWBKFHHAGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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